![molecular formula C26H40O10 B12320526 [3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)
[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cuniloside B is a monoterpenoid ester found in the leaves of various Eucalyptus species. It is a non-volatile glucose monoterpene ester, which plays a significant role in the biosynthesis and mobilization of essential oils within the secretory cavities of Eucalyptus leaves . This compound is structurally characterized by the presence of oleuropeic acid-containing carbohydrates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cuniloside B involves the use of (+)-®-oleuropeic acid as a key starting material. The synthetic route includes the esterification of oleuropeic acid with glucose derivatives under specific reaction conditions . The reaction typically requires the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
Industrial production of Cuniloside B is primarily based on the extraction from Eucalyptus leaves. The leaves are processed to isolate the essential oils, followed by the separation of non-volatile components, including Cuniloside B . The extraction process involves the use of solvents such as chloroform, dichloromethane, and ethyl acetate .
化学反応の分析
Types of Reactions
Cuniloside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of Cuniloside B include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Cuniloside B include various oxidized, reduced, and substituted derivatives. These products are often used in further chemical synthesis and research applications .
科学的研究の応用
Cuniloside B has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Cuniloside B involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating the biosynthesis and mobilization of essential oils within the secretory cavities of Eucalyptus leaves . The molecular targets include enzymes and proteins involved in the esterification and transport processes .
類似化合物との比較
Cuniloside B is structurally similar to other glucose monoterpene esters such as froggattiside A and cypellocarpin C . it is unique in its widespread occurrence across various Eucalyptus species and its specific role in essential oil biosynthesis . The similar compounds include:
Froggattiside A: Another glucose monoterpene ester found in Eucalyptus leaves.
Cypellocarpin C: A related compound with similar structural features and functions.
Cuniloside B stands out due to its unique chemical structure and its significant role in the essential oil biosynthesis and mobilization processes within Eucalyptus leaves .
特性
分子式 |
C26H40O10 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
[3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3 |
InChIキー |
JOLLIDAUJSAZHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


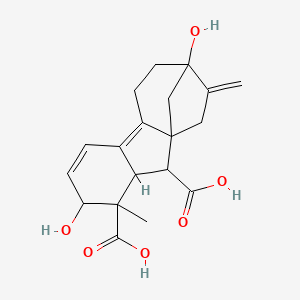
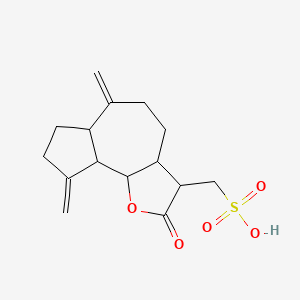
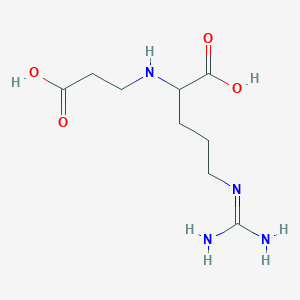
![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)
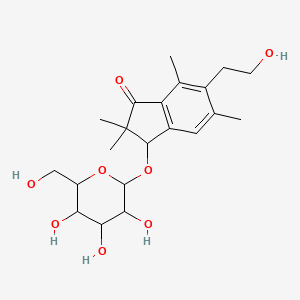
![Sodium;3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12320478.png)
![2-(3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12320479.png)
![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)

![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)
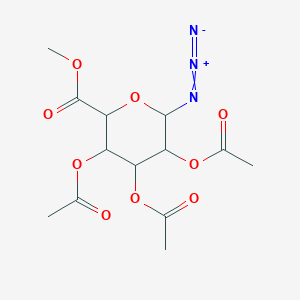
![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)

![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)
